Product packaging for 2-chloro-N-(2-phenoxyphenyl)acetamide(Cat. No.:CAS No. 22504-02-5)

2-chloro-N-(2-phenoxyphenyl)acetamide

Cat. No.: B1616565
CAS No.: 22504-02-5
M. Wt: 261.7 g/mol
InChI Key: HPKJQYQYTRARFB-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Scaffolds in Modern Chemical Biology

The acetamide group, characterized by the formula CH₃CONH₂, is a fundamental functional group in organic chemistry, but its true significance is most profoundly observed in the realm of chemical biology and medicinal chemistry. nih.gov Acetamide derivatives are integral to a vast array of biologically active molecules, demonstrating a remarkable diversity of pharmacological effects. nih.gov These effects include anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial activities. nih.gov The ubiquity of the acetamide scaffold is exemplified by paracetamol, one of the most widely used analgesic and antipyretic drugs globally, which features this core structure. nih.gov

In the context of modern chemical biology, the acetamide scaffold is not merely a component of therapeutic agents but also a versatile tool for biological research. For instance, the acetamidase enzyme system, which hydrolyzes acetamide, has been ingeniously repurposed for genetic engineering. In organisms like Mycobacterium smegmatis and various yeast species, the acetamidase gene (amdS) serves as a selectable marker, allowing researchers to identify genetically modified cells that can utilize acetamide as a nitrogen source. researchgate.netcyberleninka.ru This system is inducible, meaning protein expression can be controlled by the presence of acetamide, making it a valuable tool for producing recombinant proteins. nih.govnih.gov

Furthermore, acetamide-containing structures are foundational in the design of chemical probes. nih.gov These probes are small molecules used to study the function of proteins and other biomolecules in their native environment. nih.gov By incorporating reactive groups, linkers, and tags onto an acetamide framework, scientists can create tools for target engagement, protein enrichment, and visualization of biological processes within living cells. sigmaaldrich.com The development of novel acetamide-based scaffolds remains an active area of research, with new conjugates being designed to inhibit specific enzymes, such as urease, which is implicated in various pathological conditions. nih.gov

Overview of Phenoxyphenyl Moieties in Bioactive Chemical Entities

The phenoxyphenyl moiety, which consists of a phenoxy group attached to a phenyl ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of bioactive compounds. researchgate.net The presence of this group is crucial for the biological activity of numerous drugs, including antiviral agents, kinase inhibitors, and treatments for benign prostatic hyperplasia. researchgate.net

The utility of the phenoxyphenyl group stems from its structural and electronic properties. It can engage in hydrophobic interactions, which are critical for binding to many protein targets. researchgate.net Research has shown that phenoxyphenyl derivatives possess a wide spectrum of pharmacological activities, including:

Neurological applications: Phenoxyalkylpiperidines have been developed as ligands for the sigma-1 receptor, showing potential in treating amnesia and neurodegenerative diseases. researchgate.net

Analgesic properties: A series of phenoxyphenyl pyridines were designed as potent, state-dependent sodium channel inhibitors for the treatment of neuropathic pain. nih.gov

Antitubercular activity: Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov

Insecticidal activity: The 3-phenoxybenzyl alcohol component is a key part of many synthetic pyrethroid insecticides, which are highly effective against a broad range of insect pests. researchgate.netburleylabs.co.uk

The degradation products of some of these compounds, such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, are also subjects of study to understand their biological and environmental impact. The consistent appearance of the phenoxyphenyl moiety in successful drug candidates and bioactive molecules underscores its importance as a core structural element in chemical research. researchgate.net

Specific Research Focus on 2-Chloro-N-(2-phenoxyphenyl)acetamide within the Broader Chemical Class

The compound this compound (CAS Number: 22504-02-5) represents a specific chemical entity that combines the acetamide and phenoxyphenyl scaffolds. nih.gov Its molecular formula is C₁₄H₁₂ClNO₂, with a molecular weight of 261.70 g/mol . nih.govnih.gov

While extensive, detailed research focusing exclusively on the biological activity of this compound is not widely available in peer-reviewed literature, its structure suggests it is a compound of significant interest. It is often synthesized as an intermediate for creating more complex molecules or as a member of a chemical library for screening against various biological targets. The synthesis of related N-aryl chloroacetamides is typically achieved through the reaction of a substituted aniline (B41778) with chloroacetyl chloride. For the title compound, this would involve the reaction between 2-phenoxyaniline (B124666) and chloroacetyl chloride.

The research interest in this molecule can be inferred from the known activities of its constituent parts. The chloroacetamide group is a reactive chemical handle that can participate in various chemical reactions, making it a useful building block in synthesis. sigmaaldrich.com The presence of the chlorine atom is also known to enhance the antimicrobial activity of some acetamide derivatives. nih.gov The N-(2-phenoxyphenyl) portion provides the established bioactive properties of the phenoxyphenyl scaffold. researchgate.net

Therefore, research on this compound would likely explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, among other possibilities. Its characterization would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure, similar to studies on related compounds.

Below is a data table comparing the basic properties of the title compound with some of its related analogs.

PropertyThis compound2-chloro-N-phenylacetamide2-chloro-N-(2-methoxyphenyl)acetamide
CAS Number 22504-02-5 nih.gov587-65-51224-17-5
Molecular Formula C₁₄H₁₂ClNO₂ nih.govnih.govC₈H₈ClNOC₉H₁₀ClNO₂
Molecular Weight 261.70 nih.gov169.61199.63
General Research Area Synthetic Intermediate, Potential Bioactive CompoundSynthetic Intermediate, Crystal Structure Analysis nih.govSynthetic Intermediate, Antimicrobial and Antioxidant Studies nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2 B1616565 2-chloro-N-(2-phenoxyphenyl)acetamide CAS No. 22504-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJQYQYTRARFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358831
Record name 2-chloro-N-(2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22504-02-5
Record name 2-chloro-N-(2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Chloro N 2 Phenoxyphenyl Acetamide

Established Synthetic Routes to 2-Chloro-N-(2-phenoxyphenyl)acetamide

The formation of the amide bond in this compound is predominantly accomplished via chloroacetylation, a well-established and versatile method in organic synthesis.

Chloroacetylation Approaches and Reagents

The most direct and widely employed method for the synthesis of this compound is the reaction of 2-phenoxyaniline (B124666) with chloroacetyl chloride. chemicalbook.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases used for this purpose include organic bases like triethylamine (B128534) and pyridine, or inorganic bases such as potassium carbonate. researchgate.netprepchem.com The choice of solvent is also crucial and can influence the reaction rate and yield. Solvents such as benzene (B151609), chloroform (B151607), and dimethylformamide (DMF) have been reported for the synthesis of related N-aryl chloroacetamides. chemicalbook.comprepchem.comresearchgate.net

One documented procedure involves the reaction of 2-phenoxyaniline and chloroacetyl chloride in benzene. The mixture is refluxed for a period, and upon cooling, the product crystallizes, affording a yield of 85.25%. chemicalbook.com Another approach utilizes chloroform as the solvent, with triethylamine as the base, at a controlled temperature of not higher than 20°C, yielding 60.0% of the product after recrystallization from ethanol. prepchem.com

Multi-Step Synthetic Strategies for N-Substituted Acetamides

For instance, the synthesis of 2-phenoxyaniline itself can be a multi-step process, potentially starting from simpler precursors like phenol (B47542) and 2-nitrochlorobenzene, followed by the reduction of the nitro group to an amine. The subsequent chloroacetylation would then yield the final product. These multi-step approaches, while potentially longer, offer flexibility in introducing various functional groups onto the molecular scaffold. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound via the reaction of 2-phenoxyaniline and chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2-phenoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

The subsequent collapse of this tetrahedral intermediate involves the departure of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, often facilitated by a base, to yield the stable amide product and hydrochloric acid. The presence of a base is critical to neutralize the generated HCl, thus preventing the protonation of the starting amine and driving the reaction to completion. nveo.org

The reactivity of the aniline (B41778) derivative is influenced by the electronic nature of its substituents. In the case of 2-phenoxyaniline, the phenoxy group, being an electron-donating group through resonance, increases the electron density on the benzene ring and the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the reaction. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that can be optimized include the choice of base, solvent, temperature, and the use of catalysts.

Bases: The choice of base can significantly impact the reaction. While organic bases like triethylamine are commonly used, inorganic bases such as potassium carbonate can also be effective and may offer advantages in terms of cost and ease of removal. researchgate.net The basicity and steric hindrance of the chosen base can influence the reaction rate.

Solvents: The solvent plays a role in solubilizing the reactants and influencing the reaction pathway. A systematic study on the N-acetylation of anilines with acetyl chloride in the presence of a phase-transfer catalyst highlighted that DMF was an efficient solvent. researchgate.net The polarity and proticity of the solvent can affect the stability of the transition state and the solubility of the reactants and products.

Temperature: The reaction temperature is another critical parameter. While some procedures are carried out at room temperature or below to control the exothermicity of the reaction prepchem.com, others employ reflux conditions to increase the reaction rate. chemicalbook.com Optimization of temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products.

Catalysts: Phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, particularly in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the amine from an aqueous or solid phase to the organic phase where the reaction with the acyl chloride occurs. researchgate.net This can lead to faster reactions and higher yields.

A comparative overview of different reaction conditions for the synthesis of N-aryl acetamides is presented in the table below.

SolventBaseTemperatureCatalystReported YieldReference
BenzeneNot SpecifiedRefluxNone85.25% chemicalbook.com
ChloroformTriethylamine≤ 20°CNone60.0% prepchem.com
DMFK2CO3Room TemperatureTBAB (PTC)High researchgate.net
Phosphate (B84403) BufferNone (Buffer)Not SpecifiedNoneHigh tandfonline.com

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through several strategies, including the use of greener solvents, energy-efficient processes, and the development of catalytic and biocatalytic methods. ucl.ac.ukbohrium.com

Greener Solvents: Traditional solvents used in this synthesis, such as benzene and chloroform, are hazardous and environmentally persistent. Green chemistry encourages the use of safer alternatives. For instance, carrying out the reaction in a phosphate buffer, as demonstrated for the N-chloroacetylation of other amines, can be a more environmentally benign approach. tandfonline.com Water is another ideal green solvent, although its use can be challenging due to the hydrolytic instability of chloroacetyl chloride.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption. Microwave-assisted synthesis is a technique that can accelerate reaction rates, often leading to higher yields in shorter times and with less energy input. ijprt.org

Biocatalysis: The use of enzymes as catalysts offers a green and sustainable alternative to traditional chemical methods. While specific biocatalytic routes for the synthesis of this compound are not extensively documented, the development of biocatalysts for amide bond formation is an active area of research. nih.govrsc.org Enzymes can operate under mild conditions in aqueous media, offering high selectivity and reducing the generation of hazardous waste. The use of enzymes like lipases for amide synthesis has been explored and could potentially be adapted for this specific transformation. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro N 2 Phenoxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-chloro-N-(2-phenoxyphenyl)acetamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The exact chemical shifts are influenced by the electronic environment of each proton.

The protons of the two aromatic rings (the phenyl and the phenoxy moieties) would appear in the downfield region, typically between δ 6.8 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and the dihedral angle between the two rings. The proton on the nitrogen atom (amide proton) is expected to appear as a broad singlet, typically in the range of δ 8.0-10.5 ppm, with its exact position being sensitive to solvent, concentration, and temperature. The two protons of the chloromethyl group (Cl-CH₂) are expected to resonate as a sharp singlet at approximately δ 4.2-4.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
NH 8.0 - 10.5 Broad Singlet
Aromatic-H 6.8 - 8.5 Multiplet

Note: Predicted values are based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, appearing in the range of δ 164-167 ppm. The carbons of the two aromatic rings will resonate between δ 110 and 160 ppm. The specific shifts will be influenced by the positions of the substituents (the acetamide (B32628) group and the phenoxy group). The carbon atom of the chloromethyl group (Cl-CH₂) is expected to appear at approximately δ 43-44 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 164 - 167
Aromatic-C 110 - 160

Note: Predicted values are based on data from analogous compounds.

Advanced Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between protons, helping to delineate the spin systems within the aromatic rings. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3200-3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) should appear as a very strong and sharp band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1530-1560 cm⁻¹. The C-O-C stretching of the phenoxy group will likely produce strong bands in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch 3200 - 3300 Strong
C=O Stretch (Amide I) 1650 - 1680 Very Strong, Sharp
N-H Bend (Amide II) 1530 - 1560 Strong
C-O-C Stretch 1200 - 1250 Strong

Note: Predicted values are based on data from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing modes, are expected to give strong signals in the Raman spectrum. The C=O stretch, while strong in the IR, will also be visible in the Raman spectrum. The C-Cl stretch is also typically Raman active. Analysis of the Raman spectrum in conjunction with the FTIR spectrum would provide a more complete vibrational assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₄H₁₂ClNO₂), which is 261.7 g/mol . The presence of the chlorine isotope ³⁷Cl would also result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the main molecular ion peak, a signature feature for monochlorinated compounds. wpmucdn.com

The fragmentation of N-aryl acetamides upon ionization typically involves cleavage of the amide bond and other characteristic bond breakages. nih.govmiamioh.edu The fragmentation pathways for deprotonated N,2-diphenylacetamides, for instance, have been shown to generate characteristic ions such as benzyl (B1604629) and aniline (B41778) anions through direct decomposition. nih.gov In the case of this compound, key fragmentation patterns would likely involve:

Alpha-cleavage: This is a common fragmentation pathway for amides, involving the cleavage of bonds adjacent to the carbonyl group. jove.com This could lead to the formation of a phenoxy-substituted aniline fragment and a chloroacetyl fragment.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for many carbonyl compounds. jove.com

Cleavage of the Ether Linkage: The phenoxy group provides an additional site for fragmentation, potentially leading to the loss of a phenol (B47542) or phenoxy radical.

A study on the mass spectrometry of various 2-chloro-N-aryl acetamides revealed characteristic fragmentation patterns. researchgate.net For example, 2-chloro-N-(2-methoxyphenyl)acetamide, a structurally similar compound, shows a base peak corresponding to the loss of the chloroacetyl group. researchgate.net This suggests that a primary fragmentation pathway for this compound would be the cleavage of the amide bond.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed StructureExpected m/z
[M]⁺[C₁₄H₁₂ClNO₂]⁺261
[M+2]⁺[C₁₄H₁₂³⁷ClNO₂]⁺263
[M - CH₂Cl]⁺[C₁₃H₁₀NO₂]⁺212
[C₆H₅OC₆H₄NH]⁺2-phenoxyaniline (B124666) cation184
[CH₂ClCO]⁺Chloroacetyl cation77

This table is predictive and based on general fragmentation patterns of related compounds.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice. youtube.com Although a crystal structure for this compound has not been reported, analysis of related N-aryl acetamides allows for a detailed prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal packing of N-aryl acetamides is significantly influenced by intermolecular hydrogen bonds, particularly the N-H···O interaction between the amide groups of adjacent molecules. researchgate.netunifesp.br This interaction typically leads to the formation of infinite chains or dimeric motifs. researchgate.net For example, in the crystal structure of 2-chloro-N-phenylacetamide, molecules are linked by N-H···O hydrogen bonds, forming infinite chains. unifesp.br Similar hydrogen bonding patterns are observed in a variety of other substituted N-aryl acetamides. nih.govmdpi.com

Table 2: Typical Hydrogen Bond Parameters in N-Aryl Acetamides

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
2-chloro-N-phenylacetamide unifesp.brN-H···O0.862.052.848155
2-chloro-N-(3-fluorophenyl)acetamide chemrxiv.orgN-H···O0.862.052.893168

This table presents data from related compounds to illustrate typical hydrogen bond geometries.

Conformational Analysis in the Crystalline Phase

The conformation of the molecule in the solid state is dictated by a combination of intramolecular and intermolecular forces. libretexts.org For N-aryl acetamides, a key conformational feature is the relative orientation of the acetamide side chain and the phenyl ring. The planarity of the amide group is a common feature.

In many N-aryl acetamides, the amide group is not coplanar with the phenyl ring to which it is attached. unifesp.br This twist is a result of minimizing steric strain. The presence of the ortho-phenoxy substituent in this compound would likely induce a significant twist between the plane of the N-phenyl ring and the plane of the amide group. Furthermore, the ether linkage (C-O-C) introduces another degree of conformational flexibility.

Dihedral Angles and Molecular Rigidity in the Solid State

Dihedral angles, also known as torsion angles, are crucial for describing the conformation and rigidity of a molecule. libretexts.org In the context of this compound, several key dihedral angles would define its shape in the crystal.

The dihedral angle between the plane of the phenyl ring and the amide group plane is a critical parameter. In 2-chloro-N-phenylacetamide, this angle is reported to be 16.0(8)°. unifesp.br For 2-chloro-N-(3-fluorophenyl)acetamide, the acetamide group is twisted from the benzene (B151609) ring by 29.5(2)°. The introduction of the bulky phenoxy group at the ortho position in the target molecule would likely lead to a larger dihedral angle to alleviate steric hindrance.

Another important dihedral angle is that which describes the orientation of the C-Cl bond relative to the C=O bond in the chloroacetamide moiety. In many related structures, a syn conformation, where this dihedral angle is close to 0°, is observed. unifesp.brchemrxiv.org This conformation is often stabilized by intramolecular interactions.

Table 3: Selected Dihedral Angles in Related N-Aryl Acetamides

CompoundDihedral AngleValue (°)
2-chloro-N-phenylacetamide unifesp.brPhenyl ring plane vs. Amide plane16.0(8)
2-chloro-N-phenylacetamide unifesp.brO=C-C-ClNot specified, but described as syn
2-chloro-N-(3-fluorophenyl)acetamide chemrxiv.orgO=C-C-Cl5.6(3)

This table provides examples of dihedral angles from related crystal structures to illustrate molecular conformation.

Computational and Theoretical Chemical Investigations of 2 Chloro N 2 Phenoxyphenyl Acetamide

Electronic Structure and Reactivity Descriptors

Global Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

The energy of HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For related N-aryl acetamides, DFT calculations have been used to determine these indices. The fundamental equations used to calculate these properties from HOMO and LUMO energies are:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Studies on similar structures, such as 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, have shown that these quantum chemical descriptors can effectively predict the reactivity of the molecules. A higher electrophilicity index (ω) signifies a greater capacity of a molecule to act as an electrophile, while a lower ionization potential (I) suggests stronger nucleophilic character. Such analyses are vital for understanding the reaction mechanisms in which 2-chloro-N-(2-phenoxyphenyl)acetamide might participate.

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron configuration.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the propensity to accept electrons.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. DFT calculations are commonly used to predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For instance, in the computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations at the CAM-B3LYP/6-311G(d,p) level of theory showed good agreement between the calculated and experimentally determined molecular geometries from X-ray diffraction. nih.gov Typically, calculated bond lengths are slightly longer than experimental values, as the theoretical model pertains to an isolated molecule in the gas phase or in solution, whereas experimental data often comes from the solid state where intermolecular forces are at play. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This method can calculate the excitation energies and oscillator strengths of electronic transitions. For the aforementioned methylsulfanyl)phenyl acetamide (B32628) analog, the maximum absorption wavelength (λmax) was predicted, with the primary electronic transition identified as HOMO→LUMO. nih.gov Similarly, theoretical calculations of vibrational frequencies for N-aryl acetamides are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent correlation with experimental FT-IR spectra. This comparative approach allows for precise assignment of vibrational modes.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with its environment in the solution phase.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how the solute molecule interacts with solvent molecules, forming hydrogen bonds or other non-covalent interactions. Such studies are crucial for understanding a compound's solubility, stability, and transport properties. For example, MD simulations on various polymers in saline solutions have elucidated how ion interactions alter the polymer's conformation and adsorption properties. mdpi.commdpi.com A similar approach for this compound would reveal its preferred conformations in different solvents and how it interacts with surrounding water or organic solvent molecules, which is fundamental to predicting its behavior in biological or chemical systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For acetamide derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency.

A particularly relevant study involves a QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as inhibitors of hypoxia-inducible factor-1 (HIF-1), a target in cancer therapy. nih.gov In this study, both 2D and 3D-QSAR models were developed.

The 2D-QSAR model, derived using Multiple Linear Regression (MLR), yielded a statistically significant equation correlating the inhibitory activity with specific molecular descriptors:

pIC₅₀ = 0.448 (SssNHE-index) + 0.354 (slogp) - 0.283 (T_O_N_1) + 0.198 (T_2_Cl_1) + 4.101

This model demonstrated good correlative and predictive power, with a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. nih.gov The descriptors in the model represent electrotopological states (SssNHE-index), hydrophobicity (slogp), and atom counts (T_O_N_1, T_2_Cl_1), indicating that these properties are crucial for the biological activity of this class of compounds.

The 3D-QSAR study, using a k-nearest neighbor molecular field analysis (k-NN MFA), generated models based on steric, hydrophobic, and electrostatic fields. This approach provided insights into the 3D structural requirements for optimal interaction with the biological target, showing excellent predictive capability (pred_r² = 0.8480). nih.gov Such QSAR models are invaluable for rationally designing novel acetamide derivatives, including analogs of this compound, with potentially improved therapeutic properties.

2D-QSAR Model Descriptors for HIF-1 Inhibitory Activity of 2-Phenoxy-N-phenylacetamide Derivatives nih.gov
DescriptorTypeSignificance in Model
SssNHE-indexElectrotopologicalPositive coefficient suggests that a higher value for the sum of E-state indices for =NH groups is beneficial for activity.
slogpHydrophobicityPositive coefficient indicates that increased lipophilicity enhances biological activity.
T_O_N_1TopologicalNegative coefficient suggests that a lower count of oxygen and nitrogen atoms separated by one bond is favorable.
T_2_Cl_1TopologicalPositive coefficient indicates that the presence of a chlorine atom separated by one bond from a double-bonded atom is favorable for activity.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro N 2 Phenoxyphenyl Acetamide

Nucleophilic Substitution Reactions at the Chloroacetamide Moiety

The chloroacetamide moiety is characterized by a carbon-chlorine bond that is highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon electrophilic and the chlorine atom a good leaving group. This facilitates classic nucleophilic substitution (SN) reactions, where a wide range of nucleophiles can displace the chloride ion. sydney.edu.au

The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom of the chloroacetyl group, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion. sydney.edu.au This reactivity is a cornerstone of the synthetic utility of α-haloacetamides.

Research has demonstrated this reactivity with various nucleophiles. For instance, in a reaction analogous to what would be expected for 2-chloro-N-(2-phenoxyphenyl)acetamide, other N-aryl chloroacetamides have been shown to react with nucleophiles like sodium methacrylate (B99206) and sodium hydrogen selenide (B1212193). researchgate.netekb.eg

Table 1: Examples of Nucleophilic Substitution on N-Aryl Chloroacetamide Analogs

Nucleophile Substrate Product Reference
Sodium methacrylate 2-chloro-N-(4-methoxyphenyl)acetamide 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate researchgate.net
Sodium hydrogen selenide 2-chloro-N-arylacetamide Diorganyl selenide compound ekb.eg

These reactions underscore the utility of the chloroacetamide group as a versatile electrophilic partner for constructing more complex molecules through the formation of new carbon-oxygen, carbon-sulfur, carbon-selenium, and carbon-nitrogen bonds. ekb.egijpsr.info

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxyphenyl Rings

The two aromatic rings of the phenoxyphenyl group are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for functionalizing arenes. wikipedia.org The rate and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the ether oxygen and the N-acetylamino group.

Activating and Directing Effects: Both the phenoxy group and the N-acetylamino group are considered activating substituents. wikipedia.orglkouniv.ac.inlibretexts.org The lone pair of electrons on the ether oxygen and the amide nitrogen can be donated into their respective benzene (B151609) rings through resonance, increasing the electron density of the rings and making them more nucleophilic towards electrophiles. This activation effect means that substitution reactions occur faster than on unsubstituted benzene. libretexts.org These groups are primarily ortho, para-directors, meaning incoming electrophiles will preferentially add to the positions ortho and para to these substituents. lkouniv.ac.inlibretexts.org

For this compound, the directing effects would be as follows:

Ring A (attached to the nitrogen): The N-acetylamino group directs incoming electrophiles to the positions ortho and para to itself.

Ring B (the phenoxy ring): The ether linkage directs incoming electrophiles to the positions ortho and para to the oxygen atom.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. wikipedia.orgmasterorganicchemistry.com The specific substitution pattern on either ring would depend on the reaction conditions and the steric hindrance posed by the bulky structure.

Nucleophilic aromatic substitution (SNAr) on the phenoxyphenyl rings is generally less favorable as the rings are electron-rich. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. wikipedia.org

Intermolecular and Intramolecular Reaction Pathways

The structure of this compound is pre-organized for intramolecular reactions, which are often used to construct polycyclic heterocyclic systems. These pathways typically involve one part of the molecule acting as a nucleophile while another part acts as an electrophile.

A prominent intramolecular pathway is the cyclization to form dibenzo[b,f] wikipedia.orgnih.govoxazepine derivatives. This transformation can be initiated by a base, which deprotonates the amide nitrogen. The resulting amide anion acts as an intramolecular nucleophile, attacking one of the aromatic rings in a cyclization reaction. However, the most common and synthetically valuable intramolecular reaction is a Friedel-Crafts type acylation. Under the influence of a Lewis acid, the chloroacetyl group can cyclize to form a tricyclic lactam, which is a core structure in many biologically active compounds. nih.gov

Specifically, the treatment of N-(2-phenoxyphenyl) chloroacetamide with a Lewis acid catalyst can lead to an intramolecular electrophilic attack of the acylating carbon (from the chloroacetyl moiety) onto the electron-rich phenoxy ring, resulting in the formation of dibenzo[b,f] wikipedia.orgnih.govoxazepin-11(10H)-one. This cyclization is a key step in the synthesis of various neuroleptic drugs.

Intermolecularly, the compound can undergo reactions such as self-condensation or polymerization under certain conditions, although these are less controlled and synthetically less common than the targeted reactions described above. The primary intermolecular pathways involve the reaction of the chloroacetamide moiety with external nucleophiles, as detailed in section 5.1.

Catalytic Transformations Involving this compound

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. For this compound and its derivatives, several catalytic transformations are highly relevant, particularly for forming carbon-nitrogen and carbon-carbon bonds, often in the context of intramolecular cyclizations.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O and C-N bonds. wikipedia.orgmdpi.com While often used to synthesize the diaryl ether backbone of the starting material itself, the Ullmann-type reaction can also be employed to facilitate intramolecular cyclization. For example, a copper catalyst can promote the intramolecular C-N bond formation between the amide nitrogen and the phenoxy ring to yield a phenoxazine (B87303) skeleton, although this often requires high temperatures. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. researchgate.net It can be applied intramolecularly to synthesize nitrogen-containing heterocycles. In the context of this compound derivatives, a palladium catalyst with an appropriate phosphine (B1218219) ligand could facilitate the cyclization to form dibenzazepines or related structures. sigmaaldrich.comnih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to an aryl halide (if present), followed by coordination of the amide, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Table 2: Potential Catalytic Intramolecular Cyclizations

Reaction Type Catalyst System (Example) Potential Product Core Reference
Ullmann Condensation Copper(I) salts/ligands Phenoxazine wikipedia.orgnih.gov
Buchwald-Hartwig Amination Pd₂(dba)₃ / Phosphine Ligand Dibenzo[b,f] wikipedia.orgnih.govoxazepine nih.govnih.gov

These catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher functional group tolerance, and improved yields, making them indispensable for the synthesis of complex heterocyclic frameworks from precursors like this compound.

Derivatives and Analogues of 2 Chloro N 2 Phenoxyphenyl Acetamide: Synthesis and Structure Activity Relationships

Rational Design Principles for Novel 2-Chloro-N-(2-phenoxyphenyl)acetamide Analogues

The rational design of new analogues of this compound would be guided by a systematic exploration of its chemical space. This involves making targeted modifications to its core structure to understand and enhance its interaction with potential biological targets. A pharmacophore model, which defines the essential steric and electronic features required for biological activity, would be a key tool in this process. nih.gov

Modifications on the Acetamide (B32628) Side Chain

The acetamide side chain, -NH-C(=O)-CH₂Cl, offers several points for modification. The terminal chlorine atom is a reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. For instance, replacing the chlorine with different amines, thiols, or alkoxides can lead to a diverse library of compounds. nih.gov The goal of these modifications would be to alter properties such as polarity, hydrogen bonding capacity, and steric bulk, all of which can influence biological activity.

Another strategy involves modifying the length of the alkyl chain or introducing substituents on the α-carbon. For example, replacing the chloroacetyl group with other acyl groups could probe the importance of the electrophilic chlorine for activity.

Substituent Effects on the Phenoxyphenyl System (Ortho, Meta, Para Isomers)

The 2-phenoxyphenyl moiety provides a large, relatively lipophilic domain that can be systematically modified. The positioning of the phenoxy group at the ortho position of the N-phenyl ring is a defining feature. The effect of moving this group to the meta or para positions would be a primary investigation to understand the spatial requirements of the target binding site.

Table 1: Hypothetical Substituent Effects on the Phenoxyphenyl Moiety

Position of Phenoxy GroupSubstituent on Phenyl RingExpected Impact on Activity
Ortho (Parent)-Baseline activity
Meta-May decrease or alter activity due to changed spatial arrangement
Para-May decrease or alter activity due to changed spatial arrangement
Ortho4'-FluoroPotential for enhanced binding through halogen bonding
Ortho4'-MethoxyElectron-donating group, may increase metabolic susceptibility
Ortho4'-NitroStrong electron-withdrawing group, could influence electronic interactions

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound, several replacements could be envisioned.

The ether linkage (-O-) between the two phenyl rings is a key flexible point. It could be replaced by other divalent groups such as a sulfide (B99878) (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or a methylene (B1212753) bridge (-CH₂-). Each of these would alter the geometry and electronic character of the molecule.

The amide bond itself is a common target for bioisosteric replacement. It could be substituted with a thioamide, a reversed amide, or various five-membered heterocyclic rings like triazoles, which are known to mimic the hydrogen bonding and conformational properties of the amide group.

Synthetic Methodologies for Derivative Libraries

The synthesis of a library of this compound derivatives would likely start with the preparation of various substituted 2-phenoxyanilines. These anilines can then be acylated with chloroacetyl chloride or a related electrophile to form the corresponding N-arylacetamides. ijpsr.info

A common synthetic route involves the reaction of an appropriate aniline (B41778) with chloroacetyl chloride in the presence of a base and a suitable solvent. nih.gov To generate a library of derivatives, this reaction can be performed in parallel with a diverse set of starting anilines. For modifications on the acetamide side chain, the parent compound, this compound, can be used as a key intermediate for further reactions, such as nucleophilic displacement of the chlorine atom. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

A systematic SAR analysis would be essential to understand how structural changes in the derivatives of this compound correlate with their biological activity. This analysis relies on the biological data obtained from screening the synthesized library of compounds.

Correlation of Structural Motifs with Biological Activity Profiles

By comparing the biological activities of the synthesized derivatives, one can deduce key structural requirements for activity. For example, if derivatives with electron-withdrawing groups on the phenoxy ring show higher potency, it would suggest that this electronic feature is beneficial. Conversely, if bulky substituents at a particular position abolish activity, it would indicate a sterically constrained binding pocket.

Studies on related 2-phenoxy-N-phenylacetamide cores have shown that substituents on the N-phenyl ring can significantly influence activity. For instance, in some series, electron-withdrawing groups at the 4-position of the N-phenylacetamide group led to an increase in cytotoxic activity against certain cancer cell lines. ptfarm.pl

Table 2: Illustrative SAR Data for Hypothetical Derivatives

Compound IDModificationBiological Activity (e.g., IC₅₀ in µM)
Parent This compound10.5
A1 4'-Fluoro on phenoxy ring5.2
A2 4'-Methoxy on phenoxy ring15.8
A3 Phenoxy at meta position25.1
A4 Phenoxy at para position> 50
B1 Chlorine replaced by morpholine (B109124)8.9
B2 Chlorine replaced by thiophenol12.3

This hypothetical data illustrates how SAR is built. In this example, a 4'-fluoro substituent (A1) enhances activity, while moving the phenoxy group to the meta or para position (A3, A4) is detrimental. Replacing the chlorine with a morpholine group (B1) maintains good activity.

Influence of Stereochemistry and Molecular Conformation on Activity

The exploration of stereoisomers and conformational preferences in drug discovery is a cornerstone of medicinal chemistry. Even subtle changes in the 3D structure of a molecule can lead to significant differences in its pharmacological profile. While specific, detailed research on the stereochemical and conformational analysis of this compound itself is limited in publicly available literature, the principles derived from related acetamide structures provide a strong framework for understanding its potential structure-activity relationships.

The core structure of this compound possesses several rotatable bonds, particularly around the amide linkage and the ether bond connecting the two phenyl rings. The relative orientation of these rings and the conformation of the chloroacetamide side chain are not fixed and can adopt various spatial arrangements. This conformational flexibility is a key aspect of its potential biological activity.

Atropisomerism: A Potential Source of Stereoisomers

A significant consideration for N-(2-phenoxyphenyl)acetamide derivatives is the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of this compound, if there are bulky substituents on the phenyl rings, the rotation around the bond connecting the phenyl rings or the bond between the nitrogen and the phenyl ring could be restricted. This restriction would lead to the existence of stable, non-interconvertible enantiomers or diastereomers, each potentially exhibiting a different biological activity.

For instance, studies on other classes of molecules with similar biaryl structures have demonstrated that atropisomers can have markedly different affinities for their biological targets. One atropisomer might fit perfectly into the binding site of a receptor or enzyme, while the other may have a much lower affinity or even interact with a different target altogether.

Conformational Preferences and Receptor Binding

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to predict and determine the most stable conformations of a molecule. For this compound derivatives, the dihedral angles between the two phenyl rings and the orientation of the chloroacetamide group relative to the phenoxyphenyl scaffold are critical conformational parameters.

It is hypothesized that the bioactive conformation—the specific shape the molecule adopts when it binds to its target—may be a higher-energy, less-populated conformation in solution. Therefore, understanding the conformational landscape and the energy barriers between different conformations is essential for designing more potent analogues.

Impact of Chiral Centers

While the parent compound this compound is achiral, the introduction of a chiral center in its derivatives would lead to the formation of enantiomers or diastereomers. For example, replacing a hydrogen atom on the chloroacetamide side chain with another substituent would create a stereocenter.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have distinct pharmacological and toxicological properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral derivatives of this compound would be a critical step in elucidating the influence of stereochemistry on their activity.

Data on Related Structures

While direct data on the stereochemical influence for the specific target compound is scarce, research on other acetamide derivatives highlights the importance of these principles. For example, studies on various N-substituted acetamides have shown that the nature and position of substituents on the aromatic rings significantly affect their biological activities, which is intrinsically linked to the resulting changes in molecular conformation and electronic distribution.

The following table summarizes hypothetical scenarios based on established principles of medicinal chemistry, illustrating how stereochemistry and conformation could influence the activity of derivatives of this compound.

Derivative TypeStereochemical/Conformational FeaturePredicted Impact on Activity
Atropisomeric Derivative Enantiomer A vs. Enantiomer BOne enantiomer may exhibit significantly higher binding affinity and biological activity due to a better fit in the target's binding site.
Chiral Derivative (R)-enantiomer vs. (S)-enantiomerThe eutomer will display the primary therapeutic effect, while the distomer could be inactive or have off-target effects.
Conformationally Restricted Analogue Locked cis vs. trans amide conformationA conformationally locked analogue that mimics the bioactive conformation is expected to show enhanced potency.
Flexible Analogue Increased number of rotatable bondsMay exhibit broader activity but potentially lower selectivity, as it can adapt to multiple binding sites.

In Vitro Biological Activity and Mechanistic Elucidation of 2 Chloro N 2 Phenoxyphenyl Acetamide Analogues

Antifungal Activities

The synthetic amide 2-chloro-N-phenylacetamide, referred to in several studies as A1Cl, has demonstrated notable efficacy against a range of fungal pathogens. nih.govscielo.br This has prompted investigations into its potential as a novel antifungal agent, particularly in the context of increasing drug resistance. nih.govscielo.brscielo.br

Studies have evaluated the in vitro antifungal potential of 2-chloro-N-phenylacetamide (A1Cl) against clinically relevant fungal species, including those resistant to common treatments like fluconazole.

The compound has shown inhibitory and fungicidal activity against various strains of Aspergillus and Candida. For instance, against Aspergillus flavus, A1Cl exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 32 and 512 µg/mL. nih.govscielo.brresearchgate.net Similar activity was observed against Aspergillus niger, with MICs of 32 to 256 μg/mL and MFCs of 64 to 1024 μg/mL. nih.gov

Against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis, A1Cl inhibited all tested strains with a MIC range of 128 to 256 µg/mL and an MFC of 512 to 1,024 µg/mL. nih.govscielo.br Further studies on Candida tropicalis and Candida parapsilosis clinical isolates reported MIC values for A1Cl between 16 and 256 μg/ml. nih.gov

Table 1: Antifungal Efficacy of 2-chloro-N-phenylacetamide (A1Cl)

Fungal Species MIC (µg/mL) MFC (µg/mL) Source(s)
Aspergillus flavus 16 - 256 32 - 512 nih.gov, researchgate.net, scielo.br
Aspergillus niger 32 - 256 64 - 1024 nih.gov
Candida albicans (fluconazole-resistant) 128 - 256 512 - 1,024 nih.gov, scielo.br
Candida parapsilosis (fluconazole-resistant) 128 - 256 512 - 1,024 nih.gov, scielo.br
Candida tropicalis 16 - 256 Not Specified nih.gov
Candida parapsilosis 16 - 256 Not Specified nih.gov

The mechanisms underlying the antifungal action of 2-chloro-N-phenylacetamide analogues appear to vary depending on the target organism.

Against Candida species, research indicates the mechanism is not related to common antifungal pathways. Specifically, studies concluded that 2-chloro-N-phenylacetamide does not exert its effect by binding to ergosterol (B1671047) in the cell membrane or by damaging the fungal cell wall. nih.govscielo.brscielo.br Instead, in silico analyses suggest that its antifungal activity against C. tropicalis and C. parapsilosis involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. nih.govresearchgate.net

Conversely, when tested against Aspergillus flavus, the proposed mechanism involves interaction with the fungal plasma membrane. nih.govscielo.br An increase in the MIC of the compound in the presence of exogenous ergosterol suggests that binding to this sterol is a likely mode of action. scielo.br Additionally, molecular docking studies indicate a possible inhibition of DNA synthesis through the inhibition of thymidylate synthase. nih.govscielo.brscielo.br A similar mechanism involving ergosterol interaction in the plasma membrane was proposed for its activity against Aspergillus niger. nih.gov

Biofilms are a significant factor in the persistence of fungal infections, and 2-chloro-N-phenylacetamide has shown potent activity in both preventing their formation and disrupting established biofilms.

In studies involving fluconazole-resistant Candida albicans and Candida parapsilosis, the compound inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms. nih.govscielo.brresearchgate.net Even at sub-inhibitory concentrations, it was capable of inhibiting biofilm formation by 50%. scielo.brresearchgate.net The activity against biofilm formation was found to be concentration-dependent for both species. researchgate.net Similar robust antibiofilm effects were observed against clinical isolates of C. tropicalis and C. parapsilosis, where the compound inhibited in vitro biofilm formation at all tested concentrations and reduced the biomass of mature biofilms. nih.gov

Table 2: Anti-Biofilm Activity of 2-chloro-N-phenylacetamide (A1Cl) Against Candida Spp.

Activity Species Efficacy Source(s)
Inhibition of Biofilm Formation C. albicans, C. parapsilosis Up to 92% nih.gov, researchgate.net, scielo.br
Rupture of Preformed Biofilm C. albicans, C. parapsilosis Up to 87% nih.gov, researchgate.net, scielo.br
Inhibition of Biofilm Formation C. tropicalis, C. parapsilosis Significant at 1/4MIC to 8xMIC nih.gov
Reduction of Mature Biofilm C. tropicalis, C. parapsilosis >50% reduction at MIC nih.gov

Antiviral Properties

The development of new antiviral agents is crucial, given the limitations and potential for resistance associated with current therapies for viruses like Human Cytomegalovirus (HCMV) and Varicella Zoster Virus (VZV). mdpi.comnih.govmdpi.comnih.gov Analogues of 2-chloro-N-(2-phenoxyphenyl)acetamide have been explored in this context.

Derivatives of chloro-N-arylacetamides have shown promise as antiviral agents. New N-aryl-acetamides synthesized from 2-chloro-N-(4-phenoxyphenyl)acetamide derivatives were investigated for their antiviral properties against Human Cytomegalovirus (HCMV). bohrium.com One of these derivatives, which included a dodecane-1,12-diyl linker, demonstrated potent virus inhibitory activity against HCMV in vitro. bohrium.com HCMV is a member of the Herpesviridae family that can cause severe disease in immunocompromised individuals. mdpi.combohrium.com

While direct studies of this compound against Varicella Zoster Virus (VZV) were not identified in the search results, the urgent need for novel anti-VZV drugs to overcome the limitations of current treatments is well-documented. mdpi.comnih.gov

The antiviral action of acetamide (B32628) derivatives often involves the inhibition of viral replication. For the N-aryl-acetamides active against HCMV, the mechanism was described as potent virus inhibitory activity, which inherently involves halting the viral life cycle. bohrium.com

Broader studies on related acetamide structures provide further insight into potential mechanisms. For example, a class of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has been shown to inhibit the replication of other RNA viruses by specifically targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is essential for synthesizing the viral RNA genome. nih.gov Another study on related acetamide derivatives against Respiratory Syncytial Virus (RSV) found that they function at the stage of RSV genome replication or transcription. nih.gov These findings suggest that a primary antiviral mechanism for this class of compounds is the direct inhibition of key enzymes involved in viral replication.

Antibacterial Activities

The antibacterial properties of various acetamide derivatives, including analogues of this compound, have been a subject of scientific investigation. These studies aim to understand their effectiveness against a range of bacteria and the underlying processes by which they inhibit bacterial growth or cause cell death.

Derivatives of 2-chloro-N-phenylacetamide have demonstrated varied levels of activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro-acetamide group is often considered important for the antimicrobial potential of these molecules. nih.govresearchgate.net

For instance, studies on 2-chloro-N-(hydroxyphenyl)acetamide analogues revealed significant antibacterial activity. The compounds 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide showed appreciable activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Escherichia coli. neliti.com However, their activity was weaker against Pseudomonas aeruginosa. neliti.com

Another analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, exhibited a broad spectrum of antimicrobial activity. It was effective against Gram-positive bacteria such as S. aureus, B. subtilis, Enterococcus faecalis, and Listeria monocytogenes, as well as Gram-negative bacteria including E. coli, Klebsiella pneumoniae, and P. aeruginosa. researchgate.net Similarly, derivatives of 2-amino-N-(p-Chlorophenyl) acetamide have shown moderate to high activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

The specific analogue 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been identified as having good potential against K. pneumoniae. nih.govresearchgate.net Research indicates this compound acts as a bactericidal agent, meaning it kills the bacteria, with its Minimum Inhibitory Concentration (MIC) being equal to its Minimum Bactericidal Concentration (MBC). nih.govscielo.br The bactericidal effect against K. pneumoniae was observed to be time-dependent, with higher concentrations leading to a faster reduction in viable bacterial cells. nih.gov

Table 1: Antibacterial Spectrum of 2-Chloro-N-phenylacetamide Analogues

Compound Bacterial Strain Type Activity Noted Source(s)
2-chloro-N-(3-hydroxyphenyl)acetamide Bacillus subtilis Gram-Positive Appreciable (8-14 mm inhibition) neliti.com
Staphylococcus aureus Gram-Positive Appreciable (8-14 mm inhibition) neliti.com
Escherichia coli Gram-Negative Appreciable (8-14 mm inhibition) neliti.com
Pseudomonas aeruginosa Gram-Negative Weak (6, 12 mm inhibition) neliti.com
2-chloro-N-(4-hydroxyphenyl)acetamide Bacillus subtilis Gram-Positive Appreciable (8-14 mm inhibition) neliti.com
Staphylococcus aureus Gram-Positive Appreciable (8-14 mm inhibition) neliti.com
Escherichia coli Gram-Negative Appreciable (8-14 mm inhibition) neliti.com
Pseudomonas aeruginosa Gram-Negative Weak (6, 12 mm inhibition) neliti.com
2-chloro-N-(4-methoxyphenyl)acetamide Staphylococcus aureus Gram-Positive Active researchgate.net
Bacillus subtilis Gram-Positive Active researchgate.net
Escherichia coli Gram-Negative Active researchgate.net
Klebsiella pneumoniae Gram-Negative Active researchgate.net
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae Gram-Negative Bactericidal (MIC = 512 µg/mL) nih.govscielo.br
2-amino-N-(p-Chlorophenyl) acetamide derivs. Acinetobacter baumannii Gram-Negative Moderate to High irejournals.com
Pseudomonas aeruginosa Gram-Negative Moderate to High irejournals.com

The ways in which these chloro-acetamide analogues exert their antibacterial effects are multifaceted and appear to vary between different derivatives.

One proposed mechanism involves the disruption of the bacterial cell wall. For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, molecular docking studies suggest that it acts by inhibiting a penicillin-binding protein (PBP). nih.govresearchgate.net These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. nih.gov Inhibition of PBPs can lead to destabilization of the cell wall, resulting in cell lysis and the release of cytoplasmic contents. nih.govresearchgate.net

Another potential target for this class of compounds is bacterial DNA replication machinery. In silico analysis of 2-chloro-N-(4-methoxyphenyl)acetamide suggests that its antimicrobial effect may be due to its action on DNA ligase. researchgate.net Furthermore, other related compounds, N-phenylpyrrolamide inhibitors, have been shown to target bacterial DNA gyrase and topoisomerase IV. rsc.orgnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and cell division. nih.gov Inhibitors of DNA gyrase, such as fluoroquinolones, function by stabilizing the enzyme-DNA complex, thereby blocking the replication process. nih.gov The binding of these inhibitors is often to the DNA itself, which is the target of the drugs. colab.ws Docking studies of other acetamide derivatives have shown that they may share binding pockets with known gyrase inhibitors like levofloxacin. nih.gov

Enzyme Inhibition Profiles

The interaction of this compound analogues with various enzymes is a key area of research to determine their potential therapeutic applications. Studies have focused on their ability to block the activity of enzymes involved in inflammation and parasitic life cycles.

Acetamide derivatives are widely studied for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. archivepp.comresearchgate.net The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. archivepp.comgalaxypub.co While COX-1 is typically involved in baseline physiological functions, COX-2 is inducible and its levels rise significantly during inflammation. nih.gov

The acetamide functional group is considered a suitable scaffold for designing selective COX-2 inhibitors. archivepp.comgalaxypub.co A strategy has been developed to convert traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often inhibit both COX-1 and COX-2, into highly selective COX-2 inhibitors by creating their amide derivatives. nih.gov This approach aims to retain anti-inflammatory effects while potentially reducing side effects associated with COX-1 inhibition. nih.gov For example, amide derivatives of meclofenamic acid demonstrated a shift towards COX-2 selectivity compared to the parent drug. nih.gov Numerous compounds with different heterocyclic systems attached to an acetamide linker have been developed and show promise as selective COX-2 inhibitors. archivepp.comarchivepp.com

Table 2: Cyclooxygenase (COX) Inhibition by Related Acetamide Analogues

Compound Class/Example Target Enzyme(s) Key Finding Source(s)
Amide derivatives of NSAIDs COX-1, COX-2 Can convert non-selective NSAIDs into highly selective COX-2 inhibitors. nih.gov
Meclofenamate amides COX-1, COX-2 Exhibited some COX-2-selective inhibition compared to the parent drug. nih.gov
Pyrazole (B372694) Acetamide Derivatives COX-2 Showed potential anti-inflammatory efficacy as COX-2 inhibitors. archivepp.comresearchgate.net

Trypanothione reductase (TR) is an enzyme essential for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. nih.govmdpi.com This enzyme is a key target for drug development because it is present in the parasites but absent in their mammalian hosts. mdpi.comnih.gov

Research has explored various compounds as potential inhibitors of TR. While direct studies on this compound are not prominent, related tricyclic structures such as phenothiazines have been identified as selective inhibitors of TR. nih.gov Molecular modeling suggested that these tricyclic compounds could bind selectively to the active site of TR without affecting the equivalent human enzyme, glutathione (B108866) reductase. nih.gov Subsequent testing confirmed this, with compounds like clomipramine (B1669221) acting as competitive inhibitors with respect to the enzyme's substrate, trypanothione. nih.gov

Other research has identified different classes of TR inhibitors, including substrate analogues that act as competitive inhibitors. nih.gov Newly synthesized aminopropanone derivatives have also been found to inhibit Leishmania infantum TR, with some compounds showing promising inhibitory concentration (IC50) values in the micromolar range. semanticscholar.org The search for novel scaffolds that can inhibit TR remains an active area of research. semanticscholar.orgresearchgate.net

Receptor Binding Studies and Ligand Development

Beyond enzyme inhibition, acetamide analogues are being investigated for their ability to bind to specific cellular receptors and act as ligands, thereby modulating cellular pathways. One area of such research involves the peroxisome proliferator-activated receptors (PPARs).

PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. researchgate.net The activation of PPAR isoforms, such as PPARα and PPARγ, by external ligands can trigger metabolic pathways that are beneficial in conditions like type 2 diabetes. researchgate.net In this context, a study detailed the synthesis of 2-chloro-N-(substituted)phenylacetamide derivatives as part of a screening protocol to discover new dual PPARα/γ agonists. researchgate.net This indicates that the chloro-acetamide scaffold is being used to develop ligands that can bind to and activate these specific nuclear receptors, highlighting a potential application in metabolic disease research. researchgate.net

Affinity for Peripheral Benzodiazepine (B76468) Receptor (PBR)

Research into the affinity of this compound analogues for the Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO), has revealed promising candidates for high-affinity and selective ligands. While direct binding data for this compound is not extensively available in the reviewed literature, studies on structurally related compounds provide significant insights.

A series of imidazopyridine acetamides, which share a core acetamide structure, have been synthesized and evaluated for their binding affinity to both central (CBR) and peripheral benzodiazepine receptors (PBRs). scielo.br The introduction of polar substituents or ionizable functional groups on the imidazopyridine skeleton was a key strategic modification. researchgate.net Findings from these studies suggest that substituents capable of acting as hydrogen bond acceptors and/or donors, particularly in the para position of the phenyl ring, lead to a high affinity for the PBR. researchgate.net

Furthermore, specific analogues such as N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) and its fluoroethylated counterpart, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide ([18F]FEDAA1106), have demonstrated high affinity and selectivity for PBR. nih.gov In vitro binding studies using [11C]DAA1106 showed IC50 values of 0.77 nM for [18F]FEDAA1106, 1.62 nM for DAA1106, and 8.26 nM for the well-known PBR ligand PK11195, indicating that [18F]FEDAA1106 is approximately 10-fold more potent than PK11195. nih.gov These compounds exhibited minimal affinity for central benzodiazepine receptors. nih.gov Another analogue, [131I]PBR3a (N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide), has also been developed as a high-affinity ligand for PBR. nih.gov

The following table summarizes the binding affinities of selected analogues for the Peripheral Benzodiazepine Receptor.

CompoundTargetIC50 (nM)
[18F]FEDAA1106PBR0.77
DAA1106PBR1.62
PK11195PBR8.26

This table presents the half-maximal inhibitory concentration (IC50) values of various acetamide analogues against the Peripheral Benzodiazepine Receptor (PBR), demonstrating their binding affinity.

Investigation of Binding Site Interactions through Molecular Docking

Molecular docking studies have been instrumental in elucidating the binding modes of acetamide derivatives with various biological targets. While specific molecular docking studies of this compound analogues with the Peripheral Benzodiazepine Receptor (PBR) are not extensively detailed in the available literature, research on similar acetamide compounds provides a foundational understanding of their potential interactions.

Docking studies on N-aryl-2-(N-disubstituted) acetamide compounds have been employed to understand their interactions with neurodegenerative enzymes, highlighting the utility of this computational approach in predicting ligand-receptor interactions. ufmg.br Such studies are crucial for the rational design and synthesis of new compounds. ufmg.br In the broader context of acetamide derivatives, molecular docking has been used to investigate their binding to enzymes like COX-1 and COX-2. nih.gov For instance, the docking of pyrazole analogues containing an acetamide linker revealed key hydrogen bonding and hydrophobic interactions within the active sites of these enzymes. nih.gov

The general principles from these studies suggest that the acetamide linkage plays a crucial role in orienting the molecule within the binding pocket, allowing for specific interactions, such as hydrogen bonds, with key amino acid residues. For example, in the case of COX inhibitors, the sulfonamide group of certain acetamide derivatives was found to insert deep into a selective pocket of the COX-2 active site, forming hydrogen bonds with residues like His90 and Arg513. nih.gov Although not directly with PBR, these findings underscore the importance of specific functional groups in determining the binding affinity and selectivity of acetamide-based compounds. The chloro- and phenoxy- moieties of this compound are expected to engage in hydrophobic and van der Waals interactions within the PBR binding site.

Antiprotozoal Activities

While specific data on the efficacy of this compound against Leishmania major is limited in the reviewed literature, studies on a series of 2-chloro-N-arylacetamide derivatives have demonstrated their potential as antileishmanial agents against other Leishmania species, such as Leishmania amazonensis and Leishmania mexicana.

A study investigating a series of ten 2-chloro-N-arylacetamide derivatives against the promastigote forms of L. amazonensis revealed that most of the compounds exhibited significant antileishmanial activity. scielo.brufmg.brdoaj.org One compound in this series, where the aryl substituent was an acetyl group (compound 5), showed particularly promising results with a half-maximal inhibitory concentration (IC50) of 5.39 ± 0.67 µM and a selectivity index (SI) of 6.36. scielo.brdoaj.org This indicates a degree of selective toxicity towards the parasite over murine macrophages. scielo.brdoaj.org Preliminary Quantitative Structure-Activity Relationship (QSAR) studies on this series suggested that the electronic character of the aryl substituent is important for the biological activity. scielo.brdoaj.org

Another study focused on the in vitro activity of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide against promastigotes of Leishmania mexicana. researchgate.netnih.gov This compound demonstrated potent activity with an IC50 value of 0.086 µM after 24 hours of interaction. researchgate.netnih.gov The study also indicated that the compound was capable of inducing apoptosis in the parasites. researchgate.netnih.gov

The following table summarizes the in vitro antileishmanial activity of selected 2-chloro-acetamide analogues.

CompoundLeishmania SpeciesIC50 (µM)
2-chloro-N-(4-acetylphenyl)acetamideL. amazonensis5.39 ± 0.67
2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamideL. mexicana0.086

This table presents the half-maximal inhibitory concentration (IC50) values of different 2-chloro-acetamide analogues against the promastigote forms of Leishmania species, highlighting their antiprotozoal efficacy.

Advanced Analytical Methodologies for 2 Chloro N 2 Phenoxyphenyl Acetamide Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental to the isolation and purification of 2-chloro-N-(2-phenoxyphenyl)acetamide from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) represent the most powerful and widely adopted techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate analysis and purification of this compound. The process involves a systematic optimization of chromatographic parameters to achieve adequate separation from impurities and starting materials.

Method Development: Based on the analysis of its precursor, 2-phenoxyaniline (B124666), and other related acetamides, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. sielc.comchem-soc.si Phenyl-based stationary phases are particularly effective for separating aromatic compounds due to potential π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. uhplcs.com

A typical starting point for method development would involve a C18 or a phenyl-based column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to control the retention of ionizable impurities. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.com

Validation: A validated analytical method is essential to ensure that it provides consistent, reliable, and accurate data. Key validation parameters, in accordance with ICH guidelines, would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 2-Phenoxyaniline (Precursor to the Target Compound)

ParameterConditionReference
ColumnAgilent Zorbax Extend C18 (150 × 4.6 mm, 5 µm) chem-soc.si
Mobile PhaseAcetonitrile : Triethylamine (B128534) : Water (45:0.5:54.5 v/v/v), pH 5.2 with formic acid chem-soc.si
Flow Rate1.0 mL/min chem-soc.si
DetectionUV at 230 nm chem-soc.si
Temperature40 °C chem-soc.si
Retention Time8.66 min chem-soc.si

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, GC-MS can be employed to identify and quantify volatile impurities that may not be detected by HPLC. The synthesis of its precursor, 2-phenoxyaniline, is often monitored by GC. chemicalbook.com

Purity Assessment: A GC-MS method for purity assessment would involve injecting a solution of the compound into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for their identification based on their mass spectra.

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as the chloroacetyl group or the phenoxy group. The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical GC-MS Conditions for the Analysis of 2-Phenoxyaniline and Related Compounds

ParameterConditionReference
InstrumentAgilent 7890A GC with Thermo Scientific™ ISQ™ 7000 Single Quadrupole MS rsc.org
ColumnHP-5 (30 m × 0.32 mm × 0.4 µm) rsc.org
Injector Temperature300 °C rsc.org
Temperature ProgramInitial 50 °C (hold 1.5 min), ramp at 15 °C/min to 300 °C (hold 3 min) rsc.org
Detector Temperature300 °C rsc.org
Carrier GasNitrogen researchgate.net

Quantitative Analytical Methods for Compound Quantification

For the precise quantification of this compound in various samples, validated quantitative analytical methods are necessary. HPLC with UV detection is a commonly used technique for this purpose due to its sensitivity, specificity, and reproducibility.

The development and validation of a quantitative HPLC method would follow the same principles as outlined in section 8.1.1. A calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Chiral Separation and Enantiomeric Purity Determination

At present, there is no information in the scientific literature to suggest that this compound is a chiral compound or that it has been resolved into its enantiomers. The molecule does not possess a stereocenter in its most stable conformation. Therefore, chiral separation and enantiomeric purity determination are not currently applicable areas of research for this specific compound. Should a derivative of this compound be synthesized that introduces a chiral center, techniques such as chiral HPLC with a chiral stationary phase (CSP) would be the method of choice for enantiomeric separation and the determination of enantiomeric excess.

Future Research Directions and Translational Potential of 2 Chloro N 2 Phenoxyphenyl Acetamide Research

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 2-chloro-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 2-phenoxyaniline (B124666) with chloroacetyl chloride. chemicalbook.com While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies. This includes exploring greener solvents to replace traditional options like benzene (B151609) or chloroform (B151607), investigating alternative acylating agents that are less hazardous than chloroacetyl chloride, and optimizing reaction conditions to improve yields and reduce waste. nih.govscielo.br

Research into related acetamide (B32628) derivatives has demonstrated various synthetic strategies, such as reacting different substituted anilines and amines with chloroacetyl chloride, sometimes in the presence of a base like triethylamine (B128534) or in solvents like glacial acetic acid, tetrahydrofuran, or ethanol. nih.govscielo.brnih.govneliti.com The development of one-pot synthesis protocols or catalytic methods could significantly enhance the efficiency and environmental footprint of producing this compound and its analogues.

Table 1: Overview of Synthetic Approaches for Chloroacetamide Derivatives

Starting Materials Reagents/Solvents Product Type Reference(s)
2-Phenoxyaniline, Chloroacetyl chloride Not specified This compound chemicalbook.com
Aniline (B41778), Chloroacetyl chloride Benzene, Triethylamine 2-chloro-N-phenylacetamide nih.gov
Substituted Anilines/Amines, Chloroacetyl chloride Glacial Acetic Acid, Sodium Acetate (B1210297) 2-chloro-N-substituted-acetamides nih.gov
m-Aminophenol, Chloroacetyl chloride Tetrahydrofuran, K2CO3 2-chloro-N-(3-hydroxyphenyl)acetamide neliti.com
4-Aminophenol, Chloroacetyl chloride Acetic Acid, Sodium Acetate 2-chloro-N-(4-hydroxyphenyl)acetamide nih.gov
4-Fluoro-3-nitroaniline, 2-Chloroacetyl chloride Chloroform, Triethylamine 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide scielo.br

Development of Advanced Computational Models for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening and optimization of lead compounds. Future research on this compound will greatly benefit from the development of advanced computational models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are crucial for predicting the biological activity and pharmacokinetic properties of novel analogues. researchgate.net

For related compounds, computational modeling has been successfully used to identify promising drug candidates and understand their binding mechanisms. nih.govresearchgate.net For instance, molecular docking has been used to study the interaction of acetamide derivatives with protein targets like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Epidermal Growth Factor Receptor (EGFR). researchgate.net By creating robust models tailored to the this compound scaffold, researchers can virtually screen large libraries of potential derivatives, prioritizing those with the highest predicted affinity and most favorable ADME (absorption, distribution, metabolism, and excretion) profiles for synthesis and experimental testing. researchgate.netmdpi.com This in-silico approach streamlines the discovery process, saving time and resources. researchgate.net

Table 2: Application of Computational Methods in Acetamide Research

Computational Method Application Potential Benefit for this compound Reference(s)
Molecular Docking Predict binding affinity and orientation of ligands in a protein's active site. Identify potential biological targets and optimize binding interactions. researchgate.net
QSAR Correlate chemical structure with biological activity. Predict the activity of unsynthesized analogues based on their structure. researchgate.net
Molecular Dynamics Simulation Simulate the movement of atoms and molecules to understand complex stability. Assess the stability of the ligand-receptor complex over time. researchgate.net
In-silico ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity properties. Evaluate the drug-likeness of potential candidates early in the design phase. researchgate.net

Identification of New Biological Targets and Elucidation of Intricate Mechanisms of Action

While the full biological profile of this compound is still under investigation, the broader class of phenoxy acetamide derivatives has been reported to exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov The mechanism is thought to involve the reactive chloroacetamide group, which can form covalent bonds with nucleophilic residues in target proteins, and the phenoxyphenyl group, which can engage in hydrophobic interactions.

Future research must focus on identifying the specific molecular targets of this compound. Unbiased screening approaches, such as proteomics-based target identification, could reveal novel protein binding partners. For example, studies on similar structures have implicated targets like PPARs and EGFR in their biological effects. researchgate.net A deeper understanding of how this compound and its future analogues interact with cellular pathways is essential. Investigating its effect on signaling cascades, enzyme activity, and gene expression will provide a more intricate picture of its mechanism of action, potentially revealing opportunities for therapeutic intervention in various diseases. nih.gov For example, some acetamide derivatives have been found to reduce the production of pro-inflammatory cytokines or induce apoptosis in cancer cell lines.

Table 3: Investigated Biological Activities of Phenoxy Acetamide Derivatives

Biological Activity Observed Effect Potential Target Class/Mechanism Reference(s)
Anticancer Induction of apoptosis in cancer cells; inhibition of cell migration. EGFR, LPA1, p53/MDM-2 pathway nih.govresearchgate.net
Anti-inflammatory Reduction of pro-inflammatory cytokines. Enzymes, signaling pathways nih.gov
Antimicrobial Inhibition of bacterial and fungal growth. Penicillin-binding protein, sulfhydryl enzymes neliti.commdpi.comijpsr.inforesearchgate.net
Antidepressant Inhibition of Monoamine Oxidase-A (MAO-A). MAO-A nih.gov

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Efficacy

Building on a solid understanding of its synthesis, computational models, and biological targets, the ultimate goal is to design and synthesize next-generation analogues of this compound with superior therapeutic properties. Structure-activity relationship (SAR) studies will be paramount in guiding the molecular modifications.

Research on related compounds provides a roadmap for this endeavor. For example, the introduction of halogen substituents on the phenoxy ring has been shown to enhance anti-inflammatory activity. nih.gov Similarly, modifying the acetamide structure by creating derivatives, such as thiazoles, has yielded compounds with significant cytotoxic efficacy against cancer cells. nih.gov Another study demonstrated that the presence of the chloro atom itself appears crucial for improving antimicrobial activity compared to non-chlorinated analogues. mdpi.com

Future synthetic efforts can explore a wide range of modifications to the this compound scaffold. This could involve:

Altering the substitution pattern on the phenoxy and phenyl rings to improve target specificity and potency.

Replacing the chloroacetyl group with other reactive moieties to modulate target engagement and reactivity.

Introducing functional groups that can improve metabolic stability and pharmacokinetic properties.

Through iterative cycles of design, synthesis, and biological evaluation, it is possible to develop advanced analogues that are highly specific for their intended target, thereby maximizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-phenoxyphenyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves nucleophilic substitution, where 2-chloroacetamide reacts with 2-phenoxyaniline in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours. Monitoring via TLC ensures reaction completion, followed by filtration to remove the base and solvent evaporation . Optimization may include adjusting stoichiometry (e.g., excess base to drive the reaction) or using polar aprotic solvents like DMF to enhance reactivity. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the acetamide backbone (δ 2.1–2.3 ppm for CH₂Cl; δ 165–170 ppm for C=O in ¹³C NMR). Intramolecular hydrogen bonding (e.g., C–H···O) may downfield-shift specific protons .
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C–Cl stretch) confirm functional groups.
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–Cl ≈ 1.74 Å) and angles, while hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound, and what computational methods validate these observations?

  • Methodology : X-ray crystallography reveals intramolecular C–H···O interactions forming six-membered rings, while intermolecular N–H···O bonds create infinite chains along the c-axis. Density Functional Theory (DFT) calculations (e.g., at B3LYP/6-31G** level) can predict hydrogen-bond energies (typically 2–5 kcal/mol) and compare them with experimental lattice parameters . Hirshfeld surface analysis quantifies intermolecular contact contributions (e.g., H···O ≈ 25% of total interactions) .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected peaks in NMR or IR)?

  • Methodology :

  • NMR anomalies : Use DEPT-135 to distinguish CH₂/CH₃ groups or 2D-COSY to identify coupling partners. For example, overlapping aromatic signals can be resolved via NOESY if spatial proximity exists .
  • IR discrepancies : Compare experimental spectra with computed (DFT) vibrational modes. Peaks at ~3300 cm⁻¹ (N–H stretch) may split due to hydrogen-bonding polymorphism, requiring variable-temperature FTIR studies .

Q. How can reaction byproducts (e.g., dichloro derivatives) form during synthesis, and what analytical techniques detect them?

  • Methodology : Over-chlorination may occur under acidic conditions or excess Cl⁻ sources. LC-MS or GC-MS identifies byproducts via molecular ion peaks (e.g., m/z = 294 for dichloro derivatives). High-resolution mass spectrometry (HRMS) confirms elemental composition (e.g., C₁₄H₁₁Cl₂NO₂). TLC with dual solvent systems (e.g., hexane:ethyl acetate gradients) improves separation .

Q. What safety protocols are critical when handling hazardous intermediates (e.g., chloroacetyl chloride) in synthesis?

  • Methodology : Use fume hoods, PPE (nitrile gloves, goggles), and inert gas purging during reactions. Quench excess reagents (e.g., with NaHCO₃) before disposal. Monitor air quality for volatile chlorinated compounds (e.g., via OSHA-approved detectors). Waste must be segregated and treated by licensed facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.